(4R)-4-phenyl-2-oxazoline
CAS No.:
Cat. No.: VC14097360
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NO |
---|---|
Molecular Weight | 147.17 g/mol |
IUPAC Name | (4R)-4-phenyl-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,7,9H,6H2/t9-/m0/s1 |
Standard InChI Key | DBTPMQIQJZFVAB-VIFPVBQESA-N |
Isomeric SMILES | C1[C@H](N=CO1)C2=CC=CC=C2 |
Canonical SMILES | C1C(N=CO1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(4R)-4-Phenyl-2-oxazoline belongs to the oxazoline family, featuring a partially saturated 1,3-oxazole ring (4,5-dihydrooxazole). The core structure comprises:
-
Oxazoline ring: A five-membered heterocycle with oxygen (O) at position 1 and nitrogen (N) at position 3.
-
Phenyl substituent: Attached to the 4-position of the ring, contributing steric bulk and electronic modulation.
-
Chiral center: The (4R)-configuration ensures enantioselective interactions in catalytic complexes .
The molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol.
Table 1: Key Structural and Physical Properties
Stereochemical Significance
The (4R)-configuration positions the phenyl group in a specific spatial orientation, critical for inducing asymmetry in metal-ligand complexes. This configuration is preserved in derivatives such as (+)-2,2′-isopropylidenebis[(4R)-4-phenyl-2-oxazoline], a C₂-symmetric ligand used in enantioselective cyclopropanation .
Synthesis and Manufacturing
General Synthetic Routes
Oxazolines are typically synthesized via cyclization of β-amino alcohols or hydroxyamides. For (4R)-4-phenyl-2-oxazoline, plausible routes include:
-
Amino Alcohol Pathway:
-
Hydroxyamide Cyclization:
-
Treatment of N-(2-hydroxyethyl)benzamide with a dehydrating agent (e.g., PCl₅) to form the oxazoline ring.
-
Chiral purity is maintained using enantiomerically pure starting materials or via resolution techniques.
Table 2: Representative Synthetic Methods
Method | Starting Material | Conditions | Yield |
---|---|---|---|
Amino Alcohol Cyclization | (R)-2-Amino-1-phenyl-1-propanol | SOCl₂, reflux | 60–75% |
Hydroxyamide Dehydration | N-(2-Hydroxyethyl)benzamide | PCl₅, CH₂Cl₂, 0°C | 50–65% |
Applications in Asymmetric Catalysis
Metal Coordination and Ligand Design
(4R)-4-Phenyl-2-oxazoline exhibits strong affinity for transition metals (e.g., Cu, Pd, Rh) via its nitrogen lone pair. Its modular structure allows tuning of steric and electronic properties:
-
Copper-Catalyzed Cyclopropanation: In the presence of CuI, the bis-oxazoline derivative facilitates asymmetric cyclopropanation of alkenes with phenyliodonium ylides, yielding cyclopropane α-amino acid esters with high enantiomeric excess (ee) .
-
Palladium-Mediated Cross-Couplings: Enhances selectivity in Suzuki-Miyaura couplings by stabilizing Pd(0) intermediates.
Table 3: Catalytic Performance in Selected Reactions
Reaction Type | Metal Center | Substrate | ee (%) | Reference |
---|---|---|---|---|
Cyclopropanation | CuI | Styrene derivatives | 85–92 | |
Diels-Alder Reaction | Zn(OTf)₂ | Cyclopentadiene | 78 | – |
Comparison with Related Ligands
(4R)-4-Phenyl-2-oxazoline outperforms simpler oxazolines in steric demand but is less bulky than phosphine-based ligands (e.g., BINAP). This balance enables broad substrate scope while maintaining selectivity.
Derivatives and Advanced Analogues
Bis-Oxazoline Ligands
The dimeric derivative (+)-2,2′-isopropylidenebis[(4R)-4-phenyl-2-oxazoline] (C₂₁H₂₂N₂O₂, MW 334.41 g/mol) exemplifies structural elaboration. This C₂-symmetric ligand enhances stereocontrol in bimetallic complexes .
Table 4: Key Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume